3-Hydroxy-2-methoxybenzoic acid

Description

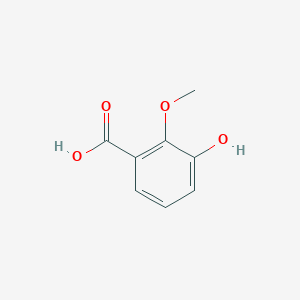

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMHCSBCMFQGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540687 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-28-0 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Hydroxy-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Hydroxy-2-methoxybenzoic acid. The information is intended to support research, discovery, and development activities within the pharmaceutical and chemical sciences. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Properties

This compound, a substituted benzoic acid derivative, possesses a unique combination of functional groups that dictate its chemical behavior and potential applications. A summary of its core properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.147 g/mol | [1] |

| Boiling Point | 346.1 ± 27.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1] |

| pKa | Not available | |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 146.0 ± 17.2 °C | [1] |

| LogP | 0.89 | [1] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [1] |

Spectroscopic Data

Note: The following spectral data are for isomeric compounds and should be used as a reference for the anticipated spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR data for the isomeric 3-hydroxybenzoic acid in DMSO-d₆ shows characteristic aromatic proton signals between 7.0 and 7.5 ppm, a phenolic hydroxyl proton signal, and a carboxylic acid proton signal.[2] For this compound, one would expect to see an additional singlet corresponding to the methoxy group protons, likely in the range of 3.8-4.0 ppm.

-

¹³C NMR: Predicted ¹³C NMR data for 3-hydroxybenzoic acid indicates signals for the carboxyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group. For this compound, an additional signal for the methoxy carbon would be expected around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 3-hydroxy-4-methoxybenzoic acid, shows characteristic absorption bands.[3] For this compound, the following characteristic peaks can be anticipated:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A sharp O-H stretching band from the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid group around 1680-1710 cm⁻¹.

-

C-O stretching bands for the methoxy and hydroxyl groups in the fingerprint region.

-

C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum of the isomeric 3-methoxybenzoic acid shows a molecular ion peak corresponding to its molecular weight.[4] For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168. Fragmentation patterns would likely involve the loss of water (H₂O), a methoxy group (•OCH₃), and a carboxyl group (•COOH).

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and may require optimization for this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of related compounds starting from guaiacol (2-methoxyphenol).[5]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

Guaiacol

-

Carbon dioxide (CO₂)

-

Strong base (e.g., sodium hydroxide)

-

Hydrochloric acid (for acidification)

-

Appropriate solvent (e.g., a high-boiling point solvent)

-

High-pressure reactor

Procedure:

-

Dissolve guaiacol in a suitable solvent with a strong base in a high-pressure reactor.

-

Pressurize the reactor with carbon dioxide gas.

-

Heat the mixture to the required temperature and maintain for several hours.

-

Cool the reaction mixture and release the pressure.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Filter, wash, and recrystallize the crude this compound from a suitable solvent to obtain the pure compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination:

Figure 2: Workflow for melting point determination.

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded as the melting range.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination:

Figure 3: Workflow for pKa determination by potentiometric titration.

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The data of pH versus the volume of base added is plotted to generate a titration curve.

-

The equivalence point of the titration is determined from the inflection point of the curve.

-

The pKa is determined as the pH at the half-equivalence point.

Logical Relationships of Basic Properties

The fundamental properties of this compound are interconnected and influence its behavior in various systems.

Figure 4: Interrelationships of the basic properties of this compound.

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzoic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid or o-vanillic acid, is a phenolic compound that has garnered interest within the scientific community. As a derivative of benzoic acid, it belongs to a class of molecules known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of 2-hydroxy-3-methoxybenzoic acid, detailed methodologies for its extraction and analysis, and an exploration of its known biological functions, with a particular focus on its role in cell signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of 2-Hydroxy-3-methoxybenzoic Acid

2-Hydroxy-3-methoxybenzoic acid has been identified in a variety of plant species. The primary documented natural sources are outlined below. It is important to note that while the presence of this compound has been confirmed in these sources, quantitative data regarding its concentration is limited in publicly available literature.

| Natural Source | Family | Common Name | Plant Part |

| Amomum xanthioides | Zingiberaceae | - | Not Specified |

| Betula pendula | Betulaceae | Silver Birch | Bark[1] |

| Colchicum decaisnei | Colchicaceae | - | Not Specified[1] |

| Oenothera biennis | Onagraceae | Evening Primrose | Not Specified |

| Salvia divaricata | Lamiaceae | - | Not Specified[1] |

Quantitative Data:

For comparative purposes, the following table presents quantitative data for a structurally similar isomer, 2-hydroxy-4-methoxybenzoic acid , found in the seeds of Oenothera biennis (Evening Primrose). It is crucial to recognize that this is a different compound, and its concentration does not directly reflect the concentration of 2-hydroxy-3-methoxybenzoic acid.

| Compound | Natural Source | Plant Part | Concentration (mg/kg of seed) |

| 2-Hydroxy-4-methoxybenzoic acid | Oenothera biennis | Seeds | 7.35 ± 0.41 |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of 2-hydroxy-3-methoxybenzoic acid from plant materials. These protocols are adapted from established methods for similar phenolic acids.

Protocol 1: Extraction of 2-Hydroxy-3-methoxybenzoic Acid from Plant Material

This protocol outlines a general procedure for the extraction of 2-hydroxy-3-methoxybenzoic acid from dried and powdered plant material.

1. Materials and Reagents:

- Dried and finely powdered plant material

- Methanol (HPLC grade)

- Deionized water

- Formic acid (analytical grade)

- Extraction solvent: Methanol/Water (80:20, v/v) with 0.1% formic acid

- Ultrasonic bath

- Centrifuge

- Rotary evaporator

- Filter paper (Whatman No. 1 or equivalent)

2. Extraction Procedure:

- Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

- Add 100 mL of the extraction solvent to the flask.

- Sonicate the mixture in an ultrasonic bath for 60 minutes at room temperature.

- Filter the mixture through filter paper to separate the extract from the solid plant residue.

- Collect the filtrate (extract).

- Repeat the extraction process on the plant residue two more times with fresh extraction solvent to ensure maximum recovery.

- Combine all the filtrates.

- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

- Store the crude extract at -20°C until further purification and analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reversed-phase HPLC method suitable for the quantification of 2-hydroxy-3-methoxybenzoic acid.

1. Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Formic acid in deionized water.

- Mobile Phase B: Methanol.

- Gradient Elution:

- 0-5 min: 10% B

- 5-20 min: 10% to 50% B

- 20-25 min: 50% to 90% B

- 25-30 min: 90% to 10% B

- 30-35 min: 10% B (equilibration)

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 280 nm (or the determined λmax of the standard).

- Injection Volume: 10 µL.

2. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh 10 mg of 2-hydroxy-3-methoxybenzoic acid standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

- Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase to a concentration estimated to be within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Quantification:

- Inject the calibration standards and the prepared sample solutions into the HPLC system.

- Construct a calibration curve by plotting the peak area of the standard against its concentration.

- Determine the concentration of 2-hydroxy-3-methoxybenzoic acid in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

2-Hydroxy-3-methoxybenzoic acid has been shown to possess anti-allergic inflammatory properties by modulating the FcεRI signaling pathway in mast cells.

Modulation of the FcεRI Signaling Pathway

The high-affinity IgE receptor, FcεRI, plays a central role in the initiation of allergic reactions. When an allergen cross-links IgE antibodies bound to FcεRI on the surface of mast cells, it triggers a signaling cascade leading to the release of inflammatory mediators such as histamine and cytokines.

2-Hydroxy-3-methoxybenzoic acid has been found to suppress this mast cell-mediated allergic inflammatory response. It achieves this by inhibiting key downstream signaling molecules in the FcεRI pathway. Specifically, it has been shown to suppress the phosphorylation of Lyn and Syk, two critical protein tyrosine kinases that are activated upon FcεRI aggregation. The inhibition of Lyn and Syk phosphorylation subsequently prevents the activation of downstream effectors, including Akt. This ultimately leads to a reduction in the nuclear translocation of the transcription factor NF-κB, which is responsible for the expression of pro-inflammatory cytokines like TNF-α and IL-4.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the extraction and analysis of 2-hydroxy-3-methoxybenzoic acid.

FcεRI Signaling Pathway Modulation

Caption: Inhibition of the FcεRI signaling pathway by 2-hydroxy-3-methoxybenzoic acid.

References

o-Vanillic acid discovery and history

An In-depth Technical Guide on the Discovery and History of o-Vanillic Acid

Introduction

ortho-Vanillic acid, systematically known as 2-hydroxy-3-methoxybenzoic acid, is a phenolic acid and a structural isomer of the more common vanillic acid. While vanillic acid has been extensively studied due to its relation to vanillin, a primary component of vanilla flavoring, the history of o-vanillic acid is more niche, closely tied to the discovery of its aldehyde precursor, ortho-vanillin. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of o-vanillic acid, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The history of o-vanillic acid is intrinsically linked to the pioneering work on vanillin and its isomers in the late 19th century. While vanillin (4-hydroxy-3-methoxybenzaldehyde) was first isolated from vanilla extract in 1858 by Nicolas-Theodore Gobley and its structure elucidated and synthesized by Ferdinand Tiemann and Wilhelm Haarmann in 1874, the exploration of its isomers followed shortly after.[1][2]

The key breakthrough for the eventual synthesis of o-vanillic acid was the first isolation of its direct precursor, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) , in 1876 by the renowned German chemist Ferdinand Tiemann .[3] Tiemann, along with Karl Reimer, developed the Reimer-Tiemann reaction, a method to ortho-formylate phenols, which was instrumental in the synthesis of various aromatic aldehydes.[1][3] The synthesis of vanillin from guaiacol in 1876 by Karl Reimer further opened avenues for the creation of its isomers.[1][2]

While a specific "discovery" event for o-vanillic acid is not prominently documented as a singular breakthrough, its synthesis was a logical and subsequent step following the isolation and characterization of o-vanillin. The oxidation of an aldehyde functional group to a carboxylic acid was a well-established chemical transformation at the time. A patent filed much later explicitly describes the production of vanillic acid and its related acids, including the acid derived from ortho-vanillin, through oxidation. This indicates that the conversion of o-vanillin to o-vanillic acid was a known and practiced chemical process.

Chemical Synthesis

The primary historical and laboratory-scale synthesis of o-vanillic acid involves the oxidation of o-vanillin.

Experimental Protocol: Oxidation of ortho-Vanillin to ortho-Vanillic Acid

This protocol is based on established methods for the oxidation of aromatic aldehydes, such as the oxidation of vanillin to vanillic acid, which would have been available to 19th-century chemists. A common method involves the use of a mild oxidizing agent like silver oxide.

Materials:

-

ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Deionized water

-

Filter paper and funnel (e.g., Büchner funnel)

-

Beakers and flasks

-

Stirring apparatus

-

Heating apparatus (e.g., water bath)

Procedure:

-

Preparation of Silver Oxide (Tollens' Reagent): In a beaker, dissolve silver nitrate in deionized water. In a separate beaker, prepare a solution of sodium hydroxide. While stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown precipitate of silver oxide (Ag₂O) will form.

-

Washing the Precipitate: Filter the silver oxide precipitate and wash it thoroughly with deionized water to remove any soluble impurities.

-

Oxidation Reaction: Transfer the freshly prepared silver oxide to a flask containing a solution of sodium hydroxide in water. Add ortho-vanillin to this suspension.

-

Heating: Gently heat the mixture in a water bath with continuous stirring. The reaction progress can be monitored by the change in the appearance of the solid from brown silver oxide to gray metallic silver.

-

Filtration: Once the reaction is complete, filter the hot solution to remove the precipitated metallic silver and any unreacted silver oxide.

-

Acidification and Precipitation: Cool the filtrate and then acidify it with hydrochloric acid or sulfuric acid. ortho-Vanillic acid, being less soluble in acidic aqueous solution, will precipitate out.

-

Isolation and Purification: Collect the precipitated o-vanillic acid by filtration, wash with a small amount of cold water, and then dry. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent.

Quantitative Data

The following table summarizes the key quantitative data for o-vanillic acid.

| Property | Value |

| IUPAC Name | 2-hydroxy-3-methoxybenzoic acid |

| Synonyms | 3-Methoxysalicylic acid, o-Vanillic acid |

| CAS Number | 877-22-5 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 147-150 °C |

| Appearance | Solid |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the historical timeline of the discovery of vanillin and its isomers, and the synthetic pathway from o-vanillin to o-vanillic acid.

Caption: Historical timeline of the discovery of vanillin and the subsequent isolation of o-vanillin, which enabled the synthesis of o-vanillic acid.

Caption: Synthetic pathway for the preparation of o-vanillic acid from its precursor, o-vanillin, through an oxidation reaction.

References

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxy-2-methoxybenzoic acid, a valuable building block in the development of novel pharmaceutical compounds. This document details established methodologies, providing experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, a substituted benzoic acid derivative, is of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. The strategic placement of the hydroxyl and methoxy groups on the aromatic ring allows for diverse functionalization and interaction with biological targets. This guide explores the most practical and efficient synthetic routes to this important intermediate.

Synthesis Pathways

Two primary synthetic strategies have been identified as the most viable for the preparation of this compound: the carboxylation of guaiacol and the oxidation of o-vanillin. A third potential, yet less documented, pathway involves the selective methylation of 2,3-dihydroxybenzoic acid.

Pathway 1: Ortho-Carboxylation of Guaiacol (Kolbe-Schmitt Reaction)

The direct carboxylation of guaiacol (2-methoxyphenol) represents a classical approach to the synthesis of this compound. This reaction typically proceeds via the Kolbe-Schmitt reaction, where a phenoxide is carboxylated by carbon dioxide under pressure and elevated temperature. The regioselectivity of the carboxylation (ortho vs. para) is a critical aspect of this synthesis, influenced by the choice of alkali metal and reaction conditions. To favor the desired ortho-product, sodium salts are generally preferred over potassium salts, which tend to yield the para-isomer.

Figure 1: Carboxylation of Guaiacol Pathway.

Experimental Protocol:

A detailed experimental protocol for the ortho-carboxylation of guaiacol is provided below.

Materials:

-

Guaiacol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

High-pressure autoclave

Procedure:

-

Formation of Sodium Guaiacolate: In a suitable reaction vessel, dissolve guaiacol in an aqueous solution of sodium hydroxide to form sodium guaiacolate.

-

Drying: The solvent is removed under reduced pressure to obtain dry, powdered sodium guaiacolate. It is crucial that the phenoxide is anhydrous to ensure high reactivity.

-

Carboxylation: The dry sodium guaiacolate is placed in a high-pressure autoclave. The vessel is sealed and purged with nitrogen before being pressurized with carbon dioxide to approximately 100 atm. The autoclave is then heated to around 125 °C. These conditions are maintained with constant stirring for several hours.

-

Work-up and Acidification: After cooling the reactor and venting the excess CO₂, the solid reaction mass is dissolved in water. The resulting aqueous solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate and hydroxyl groups, causing the precipitation of the crude this compound.

-

Purification: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Quantitative Data:

The yield and regioselectivity of the Kolbe-Schmitt reaction are highly dependent on the precise reaction conditions.

| Parameter | Condition | Expected Outcome |

| Temperature | 120-150 °C | Influences reaction rate and isomer distribution |

| Pressure | 100-150 atm | Higher pressure increases CO₂ concentration |

| Reaction Time | 4-8 hours | Monitored for reaction completion |

| Yield | - | Moderate to good, with optimization |

| Regioselectivity | - | Ortho-isomer favored with sodium phenoxide |

Pathway 2: Synthesis from o-Vanillin

An alternative and often higher-yielding route to this compound starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis involves the initial conversion of the aldehyde to a methyl ester, followed by hydrolysis to the desired carboxylic acid. A key step in this pathway is a rearrangement reaction.

Figure 2: Synthesis from o-Vanillin Pathway.

Experimental Protocol:

This protocol is adapted from a reported synthesis of the methyl ester of the target compound.[1]

Step 1: Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Methanol (MeOH)

-

Trimethyl orthoformate

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acetal Formation: To a solution of o-vanillin in methanol, add trimethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Oxidative Rearrangement: Cool the reaction mixture to 0 °C and add a solution of m-CPBA in dichloromethane. Subsequently, add boron trifluoride diethyl etherate dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure methyl 3-hydroxy-2-methoxybenzoate.

Step 2: Hydrolysis to this compound

Materials:

-

Methyl 3-hydroxy-2-methoxybenzoate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Saponification: Dissolve methyl 3-hydroxy-2-methoxybenzoate in a solution of sodium hydroxide in water and methanol. Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2 with concentrated hydrochloric acid.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

| Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Ester Synthesis | m-CPBA, BF₃·OEt₂ | 0 to RT | 2 | 83[1] |

| Hydrolysis | NaOH (aq) | Reflux | 2-4 | High (typically >90) |

Pathway 3: Selective Methylation of 2,3-Dihydroxybenzoic Acid

A third potential route involves the selective O-methylation of 2,3-dihydroxybenzoic acid. The challenge in this approach lies in achieving selective methylation of the hydroxyl group at the 2-position over the one at the 3-position. This would likely require a protecting group strategy or the use of specific methylating agents and conditions that favor the desired regioselectivity. While plausible, detailed experimental protocols for this specific transformation are not as readily available in the literature.

References

The Biological Activity of o-Vanillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Vanillic acid, a phenolic compound and an isomer of vanillic acid, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of its demonstrated anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties. The document details the molecular mechanisms underlying these effects, with a focus on key signaling pathways such as NF-κB and mTOR. This guide is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of molecular pathways and experimental workflows to facilitate further investigation and application of o-vanillic acid and its derivatives.

Anti-inflammatory Activity

o-Vanillic acid has demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. It has been shown to decrease the production of pro-inflammatory mediators in a concentration-dependent manner.[1]

Quantitative Data: Anti-inflammatory Effects

| Biological Effect | Model System | Compound | Concentration | Result | Reference |

| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated J774A.1 macrophages | o-Vanillic Acid | 0.001-10 µM | Concentration-dependent decrease | [1] |

| Reduction of TNF-α Gene Expression | LPS-stimulated J774A.1 macrophages | o-Vanillic Acid | Not specified | Significant reduction | [1] |

| Reduction of IL-1β Gene Expression | LPS-stimulated J774A.1 macrophages | o-Vanillic Acid | Not specified | Significant reduction | [1] |

| Downregulation of iNOS Expression | LPS-stimulated macrophages | o-Vanillic Acid | Not specified | Downregulated | [1] |

| Downregulation of COX-2 Expression | LPS-stimulated macrophages | o-Vanillic Acid | Not specified | Downregulated | [1] |

| Inhibition of TNF-α Secretion | LPS-stimulated human neutrophils | Vanillic Acid | 5-50 µg/mL | 17.4-28.5% inhibition | [2] |

| Inhibition of IL-8 Secretion | LPS-stimulated human neutrophils | Vanillic Acid | 5-50 µg/mL | 20.7-29.6% inhibition | [2] |

| Inhibition of TNF-α and IL-6 Secretion | LPS-stimulated mouse peritoneal macrophages | Vanillic Acid | 10-100 µM | Up to 30-63% downregulation at 100 µM | [2] |

Signaling Pathway: NF-κB Inhibition

o-Vanillic acid exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), o-vanillic acid prevents the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][3]

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of o-vanillic acid on lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]

1. Cell Culture and Seeding:

-

Culture J774A.1 or RAW 264.7 macrophage cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

-

The following day, remove the culture medium.

-

Pre-treat the cells with various concentrations of o-vanillic acid (e.g., 0.001-10 µM) in fresh medium for 1-2 hours.

-

Stimulate the cells with LPS (10-100 ng/mL) for a specified duration (e.g., 16-24 hours). Include a vehicle control group (no o-vanillic acid) and an unstimulated control group (no LPS).

3. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Levels (ELISA):

-

Measure the concentrations of TNF-α and IL-1β in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

4. Western Blot Analysis for Signaling Proteins:

-

Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-p65, IκBα, iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

-

Quantify band intensities using densitometry software.

Antioxidant Activity

o-Vanillic acid and its isomer vanillic acid are effective antioxidants, capable of scavenging free radicals. Their antioxidant potential is often evaluated using DPPH and ABTS radical scavenging assays.

Quantitative Data: Antioxidant Effects

| Compound | Assay | IC50 Value | Reference |

| Vanillic Acid | DPPH | 48.2 µg/mL | [7] |

| Vanillic Acid | DPPH | ~850 µg/mL (marginal activity) | [7] |

| Vanillic Acid | ABTS | 47.4 µg/mL | [7][8] |

| Vanillic Acid | Hydroxyl Radical Scavenging | 37.3 mg/mL | [9] |

| Vanillic Acid | Superoxide Radical Scavenging | 27.6 mg/mL | [9] |

Note: The significant variation in reported IC50 values for the DPPH assay may be due to different experimental conditions.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the antioxidant activity of o-vanillic acid by measuring its ability to scavenge the DPPH radical.[7]

1. Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

2. Sample Preparation:

-

Dissolve o-vanillic acid and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to create stock solutions.

-

Perform serial dilutions of the stock solutions to obtain a range of concentrations.

3. Reaction and Incubation:

-

In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of each sample concentration.

-

Prepare a control by mixing 1.0 mL of the DPPH solution with 1.0 mL of methanol.

-

Incubate the tubes in the dark at room temperature for 30 minutes.

4. Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.

Anticancer Activity

Vanillic acid has been shown to possess anticancer properties, including the inhibition of cancer cell proliferation and the induction of apoptosis. These effects are mediated, in part, through the inhibition of the mTOR signaling pathway.

Quantitative Data: Anticancer Effects

| Cell Line | Compound | Assay | IC50 Value | Reference |

| KKU-100 (Cholangiocarcinoma) | Vanillic Acid | Proliferation | 1508 µg/mL (72h) | [10] |

| HepG2 (Hepatocellular Carcinoma) | Vanillic Acid | Proliferation | 634.3 µg/mL (48h) | [10] |

| MCF-7 (Breast Cancer) | Vanillic Acid | Cytotoxicity | 90 mg/mL (24h) | [9] |

Signaling Pathway: mTOR Inhibition

Vanillic acid can suppress the proliferation of cancer cells by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. It has been observed to downregulate the expression and phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1, which are crucial for protein synthesis and cell growth.

References

- 1. pubs.sciepub.com [pubs.sciepub.com]

- 2. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ejournals.swu.ac.th [ejournals.swu.ac.th]

3-Hydroxy-2-methoxybenzoic Acid: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methoxybenzoic acid is a phenolic compound with emerging interest in the scientific community for its potential therapeutic applications. As a member of the hydroxybenzoic acid family, it is structurally related to compounds known for a variety of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic effects, drawing on data from closely related compounds to infer its likely pharmacological profile. This document details established experimental protocols for evaluating its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, and presents potential signaling pathways that may be modulated by this compound. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the promise of this compound and the areas requiring further investigation.

Introduction

Phenolic acids are a diverse group of plant secondary metabolites that have garnered significant attention for their potential health benefits. Among these, this compound is a compound found in various plant species. Its chemical structure, featuring both a hydroxyl and a methoxy group on the benzoic acid backbone, suggests the potential for a range of biological interactions. While direct research on this compound is still in its nascent stages, the well-documented therapeutic effects of structurally similar hydroxybenzoic acids provide a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes the available information on related compounds to build a predictive profile for this compound and offers detailed methodologies for its further scientific exploration.

Potential Therapeutic Effects

Based on studies of analogous hydroxybenzoic acids, this compound is hypothesized to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. A related compound, 3-hydroxy, 2-methoxy sodium butanoate, has been shown to have potent anti-inflammatory and anti-arthritic effects. It is plausible that this compound may act on similar pathways.

Antioxidant Activity

The antioxidant properties of phenolic acids are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is crucial for this activity. The antioxidant capacity of various hydroxybenzoic acids has been well-documented, and it is anticipated that this compound will exhibit similar properties.

Anticancer Potential

Several studies have indicated that hydroxybenzoic acid derivatives can inhibit the proliferation of cancer cells. The presence of hydroxyl and methoxy groups can influence the cytotoxic activity of these compounds. The potential for this compound to induce apoptosis or inhibit cell cycle progression in cancer cell lines warrants thorough investigation.

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Phenolic acids have been explored for their neuroprotective potential. By mitigating oxidative damage and inflammation within the central nervous system, this compound could potentially offer therapeutic benefits for a range of neurological disorders.

Quantitative Data Summary

Direct quantitative data for the therapeutic effects of this compound is limited in the current literature. The following tables summarize available data for structurally related hydroxybenzoic acid derivatives to provide a comparative benchmark for future studies.

Table 1: Antioxidant Activity of Related Hydroxybenzoic Acids

| Compound | Assay | IC50 Value (µM) | Reference |

| 2,3-Dihydroxybenzoic acid | DPPH | 5.86 ± 0.64 | |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH | 2.42 ± 0.08 | |

| 2,5-Dihydroxybenzoic acid (Gentisic Acid) | DPPH | - | |

| 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) | DPPH | - |

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: Cytotoxicity of Benzoic Acid in Cancer Cell Lines (48h exposure)

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| PC3 | Prostate Cancer | 186.2 ± 15.61 | |

| HeLa | Cervical Cancer | 205.7 ± 18.44 | |

| HUH7 | Liver Cancer | 221.9 ± 21.89 | |

| CaCO2 | Colon Cancer | 85.54 ± 3.17 | |

| HT29 | Colon Cancer | 670.6 ± 43.26 | |

| SW48 | Colon Cancer | 102.9 ± 8.76 | |

| MG63 | Bone Cancer | 239.8 ± 23.41 | |

| A673 | Bone Cancer | 193.4 ± 16.98 |

Note: This data is for the parent compound, benzoic acid, and serves as a baseline for comparison.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

-

Materials:

-

This compound

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 1% w/v solution of BSA in PBS.

-

In a reaction tube, mix 0.5 mL of the BSA solution with 0.1 mL of varying concentrations of this compound.

-

A control group should be prepared with 0.1 mL of the solvent instead of the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 10 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the free radical scavenging capacity of the test compound.

-

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.

-

Cytotoxicity Assay: MTT Assay

This colorimetric assay determines the effect of the compound on the metabolic activity and viability of cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100

-

Determine the IC50 value from the dose-response curve.

-

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Neurons

This assay evaluates the ability of the compound to protect neurons from glutamate-induced cell death.

-

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium with supplements

-

This compound

-

Glutamate

-

Cell viability assay kit (e.g., MTT or LDH)

-

-

Procedure:

-

Culture primary neurons for 7-10 days to allow for maturation.

-

Pre-treat the neurons with various concentrations of this compound for 1-2 hours.

-

Induce excitotoxicity by adding glutamate (e.g., 50-100 µM) to the culture medium.

-

A control group should be treated with the vehicle and glutamate, and another control group with the vehicle only.

-

Incubate for 24 hours.

-

Assess cell viability using a standard assay such as MTT or by measuring lactate dehydrogenase (LDH) release.

-

Calculate the percentage of neuroprotection relative to the glutamate-treated control.

-

Potential Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenolic acids are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate potential pathways that may be targeted by this compound.

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Caption: A logical workflow for the comprehensive evaluation of this compound's therapeutic potential.

Conclusion and Future Directions

This compound represents a promising yet understudied natural compound with the potential for significant therapeutic applications. Inferences from structurally related hydroxybenzoic acids suggest a pharmacological profile that includes anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. This technical guide provides a foundational framework for researchers to systematically investigate these potential effects.

The immediate future of research on this compound should focus on generating robust in vitro data to confirm and quantify its biological activities. The experimental protocols detailed in this document offer standardized methods for achieving this. Subsequently, elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanisms of action. As a body of evidence is established, in vivo studies in relevant animal models will be the next logical step to validate its therapeutic efficacy and safety profile. The exploration of this compound could ultimately lead to the development of novel therapeutics for a range of human diseases.

3-Hydroxy-2-methoxybenzoic acid derivatives and analogues

An In-depth Technical Guide on 3-Hydroxy-2-methoxybenzoic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

This compound and its derivatives represent a class of phenolic compounds with significant and diverse biological activities. These compounds, found in various natural sources and also accessible through synthetic routes, have garnered attention in the scientific community for their potential therapeutic applications.[1][2] Their pharmacological profiles range from anti-inflammatory and antioxidant to anticancer and anti-allergic properties, making them promising candidates for drug discovery and development.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogues, with a focus on experimental protocols and signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogues can be achieved through various chemical strategies. A common approach involves the modification of a benzoic acid scaffold. For instance, novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized using cost-effective and environmentally friendly methods.[1]

General Experimental Protocol for Esterification

A representative protocol for the synthesis of 3-hydroxybenzoic acid ester derivatives involves the following steps[1]:

-

Esterification of the starting material: 3-hydroxybenzoic acid is subjected to esterification using methanol and concentrated sulfuric acid under reflux for 8 hours to yield 3-hydroxy methyl benzoate.

-

Etherification: The resulting 3-hydroxy methyl benzoate is then subjected to etherification with various alkyl halides in the presence of potassium carbonate and acetone under reflux for 6-8 hours. This step yields 3-alkoxy methyl benzoate derivatives.

-

Purification: The crude product is purified by column chromatography using silica gel (100-200 mesh) with an increasing concentration of ethyl acetate in petroleum ether.

-

Hydrolysis: The purified ether derivatives are hydrolyzed using 10% aqueous potassium hydroxide in methanol, followed by precipitation with dilute hydrochloric acid at 10-15°C to yield the final 3-alkoxy benzoic acids.

-

Monitoring the reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) on aluminum-backed silica plates, visualized under UV light.

Pharmacological Activities and Quantitative Data

Derivatives of this compound exhibit a wide spectrum of pharmacological activities. Below is a summary of some key findings in a structured tabular format.

| Compound/Derivative | Biological Activity | Model System | Key Findings | Reference |

| 2-Hydroxy-3-methoxybenzoic acid (o-VA) | Anti-allergic | Ovalbumin-induced active systemic anaphylaxis in mice | Dose-dependently attenuated hypothermia, histamine release, and IgE production. | [3] |

| 2-Hydroxy-3-methoxybenzoic acid (o-VA) | Anti-allergic | IgE-mediated cutaneous allergic reactions in mice | Suppressed vasodilation. | [3] |

| 2-Hydroxy-3-methoxybenzoic acid (o-VA) | Anti-allergic | Compound 48/80-induced anaphylaxis in mice | Suppressed anaphylactic shock. | [3] |

| 2-Hydroxy-3-methoxybenzoic acid (o-VA) | Anti-inflammatory | DNP-HSA-induced RBL-2H3 mast cells | Inhibited degranulation and suppressed TNF-α and IL-4 expression. | [3] |

| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Anticancer | Human and mouse prostate cancer cells | Inhibited proliferation and induced apoptosis. | [4] |

| 3-Hydroxybenzoic acid hybrid derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Showed potential antibacterial activity. | [1] |

| 3-Hydroxybenzoic acid | Various | In vitro and in vivo models | Antimicrobial, anti-inflammatory, antioxidant, antiviral, antiplatelet aggregating, hypoglycemic, antiestrogenic, antimutagenic, and nematicidal activities. | [1] |

| 3,4,5-trimethoxybenzoic acid | Antiviral | Viral infection models | Used to treat viral infections like hepatitis B. | [5] |

| Gallic acid ester (3,4,5-trihydroxybenzoic acid ester) | Antiplatelet | In vitro models | Inhibited the synthesis of thromboxane A2. | [5] |

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of these compounds are often attributed to their ability to modulate specific intracellular signaling pathways.

FcεRI Signaling Pathway in Mast Cells

2-Hydroxy-3-methoxybenzoic acid has been shown to attenuate mast cell-mediated allergic reactions by modulating the high-affinity IgE receptor (FcεRI) signaling pathway.[3] Upon antigen stimulation, this pathway is activated, leading to the release of inflammatory mediators. 2-Hydroxy-3-methoxybenzoic acid intervenes by inhibiting the phosphorylation of key downstream signaling molecules.

Caption: FcεRI signaling pathway modulation by 2-Hydroxy-3-methoxybenzoic acid.

Akt/NF-κB Cell Survival Signaling Pathway

A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has demonstrated potential in prostate cancer management by targeting the Akt/NF-κB cell survival signaling pathway.[4] This pathway is crucial for cell proliferation and apoptosis inhibition in cancer cells. HMBME exerts its effect by inhibiting Akt kinase activity, which subsequently leads to the downregulation of NF-κB transcriptional activity.

Caption: Inhibition of the Akt/NF-κB pathway by HMBME.

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for key experiments cited in the literature.

In Vivo Mouse Anaphylaxis Models

To evaluate the anti-allergic effects of 2-hydroxy-3-methoxybenzoic acid, the following in vivo models were utilized[3]:

-

Active Systemic Anaphylaxis (ASA):

-

Mice are sensitized by an intraperitoneal injection of ovalbumin with aluminum hydroxide gel as an adjuvant.

-

Two weeks later, the test compound (e.g., 2-hydroxy-3-methoxybenzoic acid) is orally administered at various doses (2, 10, 50 mg/kg).

-

One hour after administration, an antigenic challenge is performed by an intravenous injection of ovalbumin.

-

Rectal temperature is monitored for a defined period to assess hypothermia, a key symptom of anaphylaxis.

-

-

IgE-mediated Passive Cutaneous Anaphylaxis (PCA):

-

Mice are passively sensitized by an intradermal injection of anti-DNP IgE.

-

After 24 hours, the test compound is orally administered.

-

One hour later, an antigenic challenge is given by an intravenous injection of DNP-HSA in Evans blue solution.

-

After 30 minutes, the mice are euthanized, and the dorsal skin is excised to measure the extravasation of the Evans blue dye, which indicates changes in vascular permeability.

-

In Vitro Mast Cell Degranulation Assay

The inhibitory effect of compounds on mast cell degranulation can be assessed using the RBL-2H3 cell line[3]:

-

RBL-2H3 cells are sensitized with anti-DNP IgE overnight.

-

The cells are washed and then pretreated with various concentrations of the test compound (e.g., 2-hydroxy-3-methoxybenzoic acid at 1-100 μmol/L) for a specified time.

-

Degranulation is induced by challenging the cells with DNP-HSA.

-

The release of β-hexosaminidase, a marker of degranulation, into the supernatant is quantified using a colorimetric assay.

-

The intracellular free calcium level, a critical factor in degranulation, can also be measured using fluorescent calcium indicators.

Conclusion

This compound and its analogues constitute a versatile class of compounds with a rich pharmacological profile. Their synthesis is achievable through well-established chemical methods, and their biological activities are supported by a growing body of evidence from both in vivo and in vitro studies. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as the FcεRI and Akt/NF-κB pathways, underscores their potential as lead compounds in drug development. This guide provides a foundational resource for researchers and scientists in the field, offering insights into the synthesis, biological evaluation, and mechanistic understanding of these promising therapeutic agents. Further research is warranted to fully explore the structure-activity relationships and to optimize the therapeutic potential of this class of molecules.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound | 2169-28-0 | FH36366 [biosynth.com]

- 3. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

The Enigmatic Role of o-Vanillic Acid as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Vanillic acid (2-hydroxy-3-methoxybenzoic acid), a phenolic acid and isomer of the more extensively studied vanillic acid, represents a fascinating yet underexplored component of the plant metabolome. While research directly focusing on the physiological role of o-vanillic acid in plants is limited, its structural similarity to other bioactive phenolic compounds suggests its involvement in a variety of plant processes, including defense, allelopathy, and stress response. This technical guide provides a comprehensive overview of the current understanding of o-vanillic acid as a plant metabolite, drawing necessary comparisons with its isomer, vanillic acid, to infer potential functions. The guide details its probable biosynthetic origins, explores its potential physiological effects, and outlines experimental protocols for its study. A significant knowledge gap exists regarding the specific signaling pathways and quantitative impacts of o-vanillic acid in plants, highlighting a critical area for future research.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in growth, development, and interaction with the environment. Among these, phenolic acids are of significant interest due to their antioxidant, antimicrobial, and signaling properties. o-Vanillic acid, a derivative of benzoic acid, is structurally characterized by a hydroxyl group at the C2 position and a methoxy group at the C3 position of the benzene ring. While its isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is a well-documented plant metabolite involved in responses to abiotic and biotic stress, the specific functions of o-vanillic acid remain largely enigmatic.[1] This guide aims to synthesize the available information and provide a framework for future investigations into the role of this intriguing plant metabolite.

Biosynthesis of o-Vanillic Acid

The precise biosynthetic pathway of o-vanillic acid in plants has not been definitively elucidated. However, it is widely accepted that phenolic acids are synthesized via the shikimate and phenylpropanoid pathways.[2][3] The biosynthesis of o-vanillic acid is likely to follow a similar route to that of other benzoic acid derivatives, originating from the amino acid L-phenylalanine.

A plausible biosynthetic pathway, inferred from the known synthesis of related compounds like vanillin and vanillic acid, is proposed below.[2] This pathway involves a series of enzymatic reactions including deamination, hydroxylation, and methylation. The key divergence for the synthesis of the "ortho" isomer would likely involve the specific regioselectivity of a critical hydroxylase enzyme.

Caption: Inferred biosynthetic pathway of o-vanillic acid from L-phenylalanine.

Potential Physiological Roles of o-Vanillic Acid

While direct evidence is scarce, the chemical properties of o-vanillic acid suggest its involvement in several key physiological processes in plants.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Phenolic acids are well-known allelochemicals. Studies on vanillic acid have demonstrated its allelopathic potential, inhibiting the growth of various plant species.[4] It is plausible that o-vanillic acid also possesses allelopathic properties, potentially contributing to the competitive ability of the plants that produce it. Research on the comparative allelopathic effects of vanillic acid isomers could provide valuable insights.

Plant Defense

Plants produce a vast array of secondary metabolites in response to pathogen attacks and herbivory. Phenolic compounds are central to these defense mechanisms, acting as antimicrobials, antioxidants, and signaling molecules. Vanillic acid has been shown to possess antimicrobial activity against various pathogens.[5] Given that o-vanillic acid has been reported to have high reactivity, it might also exhibit significant antimicrobial properties, contributing to the plant's innate immune system.[1]

Abiotic Stress Response

Plants accumulate phenolic compounds in response to various abiotic stresses such as drought, salinity, and UV radiation. These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. Studies on vanillic acid have shown its role in mitigating drought and salt stress in plants like tomato and cabbage by enhancing the antioxidant defense system.[6][7][8] Although o-vanillic acid is considered a weak antioxidant compared to its isomers in some in vitro studies, its role in the complex antioxidant network within a plant cell cannot be dismissed and warrants further investigation.[1]

Quantitative Data on the Effects of Vanillic Acid (as a proxy)

Due to the limited availability of quantitative data specifically for o-vanillic acid, this section presents data on the effects of its isomer, vanillic acid, to provide a comparative context for its potential physiological impacts. It is crucial to note that these values are for vanillic acid and may not directly reflect the effects of o-vanillic acid.

Table 1: Effects of Exogenous Vanillic Acid on Plant Growth under Drought Stress

| Plant Species | Treatment | Parameter | Observed Effect | Reference |

| Cabbage (Brassica oleracea) | 2.0 mM and 4.0 mM Vanillic Acid (foliar spray) | Shoot and Root Fresh/Dry Weight | Significant improvement under drought conditions. | [7] |

| Cabbage (Brassica oleracea) | 2.0 mM and 4.0 mM Vanillic Acid (foliar spray) | Chlorophyll Content | Increased chlorophyll a, b, and total chlorophyll under drought. | [7] |

| Tomato (Solanum lycopersicum) | 50 µM Vanillic Acid (pretreatment) | Shoot and Root Length | Enhanced growth under drought stress. | [6] |

| Tomato (Solanum lycopersicum) | 50 µM Vanillic Acid (pretreatment) | Relative Water Content | Improved water status under drought stress. | [6] |

Table 2: Effects of Exogenous Vanillic Acid on Plant Antioxidant Systems under Drought Stress

| Plant Species | Treatment | Enzyme/Compound | Observed Effect | Reference |

| Cabbage (Brassica oleracea) | 4.0 mM Vanillic Acid (foliar spray) | Peroxidase (POD), Catalase (CAT), Superoxide Dismutase (SOD) | Upregulated activities of antioxidant enzymes. | [7] |

| Cabbage (Brassica oleracea) | 4.0 mM Vanillic Acid (foliar spray) | Proline and Total Phenolics | Increased accumulation of osmoprotectants and phenolics. | [7] |

| Tomato (Solanum lycopersicum) | 50 µM Vanillic Acid (pretreatment) | Ascorbate Peroxidase (APX), Glutathione Reductase (GR) | Modulated activities of antioxidant enzymes. | [6] |

| Tomato (Solanum lycopersicum) | 50 µM Vanillic Acid (pretreatment) | Hydrogen Peroxide (H₂O₂) and Malondialdehyde (MDA) | Reduced levels of oxidative stress markers. | [6] |

Experimental Protocols

The study of o-vanillic acid in plants requires robust and validated experimental protocols for its extraction, identification, and quantification, as well as for assessing its biological activity.

Extraction of o-Vanillic Acid from Plant Tissues

A general protocol for the extraction of phenolic acids from plant material is outlined below. This protocol can be optimized for specific plant tissues and for targeting o-vanillic acid.

Caption: General workflow for the extraction of phenolic acids from plant tissues.

Detailed Methodology:

-

Sample Preparation: Fresh plant tissue should be immediately frozen in liquid nitrogen to quench metabolic activity. Samples can then be lyophilized for long-term storage or used directly.

-

Grinding: The frozen or lyophilized tissue is ground to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.

-

Extraction: The powdered sample is extracted with a suitable solvent, typically 80% methanol, at a ratio of 1:10 (w/v). The mixture is vortexed and then sonicated or shaken for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Centrifugation: The extract is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris.

-

Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected.

-

Solvent Evaporation: The solvent is removed from the supernatant using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a precise volume of a suitable solvent, often the initial mobile phase for chromatographic analysis.

-

Filtration: The reconstituted extract is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Quantification of o-Vanillic Acid

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for the quantification of phenolic acids.

HPLC-UV Method:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed using two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Detection: UV detection is performed at the wavelength of maximum absorbance for o-vanillic acid (around 260 nm and 295 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of o-vanillic acid.[9][10]

GC-MS Method:

For GC-MS analysis, a derivatization step is usually required to increase the volatility of the phenolic acids. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice.

Phytotoxicity Assay

To assess the allelopathic potential of o-vanillic acid, a simple seed germination and seedling growth bioassay can be performed.

Protocol:

-

Prepare a series of concentrations of o-vanillic acid in a suitable solvent (e.g., distilled water with a small amount of a surfactant like Tween 20).

-

Place filter paper in sterile Petri dishes and moisten with the different concentrations of the o-vanillic acid solution or a control solution (solvent only).

-

Place a known number of seeds of a sensitive indicator plant (e.g., lettuce, cress) on the filter paper.

-

Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

-

After a defined period (e.g., 3-7 days), measure the germination percentage, root length, and shoot length of the seedlings.

-

Calculate the percentage of inhibition compared to the control for each concentration.

Signaling Pathways

The specific signaling pathways in which o-vanillic acid acts as a signaling molecule in plants are currently unknown. However, based on the known roles of other phenolic acids and plant hormones, we can hypothesize its potential involvement in established plant defense signaling networks.

For instance, salicylic acid, another phenolic compound, is a key signaling molecule in plant defense, particularly in the systemic acquired resistance (SAR) pathway. It is plausible that o-vanillic acid could interact with or modulate components of such pathways. Further research is needed to elucidate these potential connections.

References

- 1. pjps.pk [pjps.pk]

- 2. Vanillin - Wikipedia [en.wikipedia.org]

- 3. Time-Series Metabolome and Transcriptome Analyses Reveal the Genetic Basis of Vanillin Biosynthesis in Vanilla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mail.pakbs.org [mail.pakbs.org]

- 8. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. – Oriental Journal of Chemistry [orientjchem.org]

3-Hydroxy-2-methoxybenzoic acid CAS number 2169-28-0

An In-Depth Technical Guide to 3-Hydroxy-2-methoxybenzoic Acid CAS Number: 2169-28-0

Audience: Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This compound (CAS: 2169-28-0) is a phenolic acid, a class of organic compounds widely found in the plant kingdom.[1] Structurally, it is a derivative of benzoic acid with both a hydroxyl and a methoxy substituent on the aromatic ring. Its presence in natural sources like Eucalyptus trees, apples, and cherries, coupled with its biological activities, makes it a compound of interest for research in medicinal chemistry and drug development.[1]

Physicochemical and Computational Data

The fundamental properties of a compound are critical for its application in experimental research, from dissolution and storage to computational modeling. The following data has been compiled from various chemical data repositories.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 2-methoxy-3-hydroxybenzoic acid | ChemScene[3] |

| CAS Number | 2169-28-0 | All Sources |

| Molecular Formula | C₈H₈O₄ | Biosynth, ChemScene, PubChem[1][2][3] |

| Molecular Weight | 168.15 g/mol | Biosynth, ChemScene, PubChem[1][2][3] |

| Appearance | Solid | IndiaMART |

| Melting Point | Not available | |

| Boiling Point | 346.1 °C | Biosynth[1] |

| SMILES | COC1=C(C=CC=C1O)C(=O)O | Biosynth, ChemScene, PubChem[1][2][3] |

| Topological Polar Surface Area (TPSA) | 66.8 Ų (Computed) | PubChem, ChemScene[2][3] |

| LogP | 1.099 (Computed) | ChemScene[3] |

| Hydrogen Bond Donors | 2 (Computed) | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 (Computed) | PubChem[2] |

Synthesis Pathway

A plausible and common strategy for the synthesis of this compound involves the selective methylation of a dihydroxy precursor, such as 2,3-dihydroxybenzoic acid. The workflow below illustrates this logical chemical transformation.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would be used to identify the number and environment of hydrogen atoms. The expected spectrum would show distinct signals for the methoxy protons (-OCH₃), the three aromatic protons (-CH), the phenolic proton (-OH), and the carboxylic acid proton (-COOH).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would reveal the electronic environment of each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two oxygen-substituted aromatic carbons, the three unsubstituted aromatic carbons, and the methoxy carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (168.0423 g/mol for C₈H₈O₄) and elemental formula. Fragmentation patterns could provide further structural information.

Biological Activity and Research Applications

This compound has been identified as a biologically active natural product. Its phenolic structure is often a predictor of antioxidant and cell-signaling modulation capabilities.

-

Anti-inflammatory Activity: The compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1] This suggests potential applications in research targeting inflammatory pathways.

-

Anticancer Potential: In-vitro studies have demonstrated that this compound can inhibit the growth of cancer cells.[1]

-

Enzyme Inhibition: It is known to inhibit tyrosol oxygenase, indicating its potential as a specific enzyme inhibitor.[1]

Experimental Workflow: Antioxidant Capacity Assay

Given its phenolic nature, a common initial experiment is to assess the antioxidant (radical-scavenging) capacity of the compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for this purpose.

Experimental Protocols

The following sections provide detailed methodologies for the structural characterization of this compound.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution.

-

DMSO-d₆ is often preferred for compounds with exchangeable protons (from -COOH and -OH) as it allows for their observation.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Acquire a standard 1D proton spectrum. Typical parameters include:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons, especially the carboxylic acid proton)

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a 1D proton-decoupled carbon spectrum.

-

Typical parameters include:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

-

Process the data and calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Create a dilute working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation and Ionization:

-

Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Electrospray ionization (ESI) is a suitable technique for this molecule. It should be run in both positive and negative ion modes to determine the best ionization efficiency.

-

Negative mode is likely to be effective, detecting the deprotonated molecule [M-H]⁻.

-

Positive mode may show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

-

-

-

Data Acquisition:

-